molecular formula C15H16N6O2 B11002549 N-[2-(1H-imidazol-4-yl)ethyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide

N-[2-(1H-imidazol-4-yl)ethyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No.: B11002549
M. Wt: 312.33 g/mol
InChI Key: DGXYUMYSOSTLDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a hybrid structure combining three pharmacologically relevant moieties:

  • Imidazole ring: A 1H-imidazol-4-yl group linked via an ethyl chain to the propanamide backbone, which may contribute to hydrogen bonding or metal coordination in biological systems .
  • Pyridin-4-yl substituent: Attached to the oxadiazole, this aromatic group enhances π-π stacking interactions and solubility .

The molecular formula is C₁₆H₁₆N₆O₂, with a molecular weight of 324.35 g/mol.

Properties

Molecular Formula

C15H16N6O2

Molecular Weight

312.33 g/mol

IUPAC Name

N-[2-(1H-imidazol-5-yl)ethyl]-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanamide

InChI

InChI=1S/C15H16N6O2/c22-13(18-8-5-12-9-17-10-19-12)1-2-14-20-15(21-23-14)11-3-6-16-7-4-11/h3-4,6-7,9-10H,1-2,5,8H2,(H,17,19)(H,18,22)

InChI Key

DGXYUMYSOSTLDE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NOC(=N2)CCC(=O)NCCC3=CN=CN3

Origin of Product

United States

Preparation Methods

Formation of Pyridine-4-carboxamidoxime

Pyridine-4-carbonitrile is treated with hydroxylamine hydrochloride in ethanol under reflux to yield pyridine-4-carboxamidoxime.

Reaction Conditions :

  • Solvent : Ethanol/water (3:1)

  • Temperature : 80°C, 6 hours

  • Yield : 85–90%

Cyclization to 1,2,4-Oxadiazole Ring

The amidoxime undergoes cyclocondensation with ethyl 4-chloroacetoacetate in the presence of DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine):

Pyridine-4-carboxamidoxime+Ethyl 4-chloroacetoacetateDCC, DMAPEthyl 3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoate\text{Pyridine-4-carboxamidoxime} + \text{Ethyl 4-chloroacetoacetate} \xrightarrow{\text{DCC, DMAP}} \text{Ethyl 3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoate}

Optimization Notes :

  • Catalyst : 1.2 equiv DCC, 0.1 equiv DMAP

  • Solvent : Dichloromethane, room temperature, 12 hours

  • Yield : 78%

Saponification to Propanoic Acid

The ester intermediate is hydrolyzed using NaOH in THF/water (1:1) at 60°C for 3 hours, yielding 3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoic acid.

Characterization Data :

  • 1^1H NMR (400 MHz, DMSO-d6d_6) : δ 8.82 (d, J=4.8J = 4.8 Hz, 2H, Py-H), 8.02 (d, J=4.8J = 4.8 Hz, 2H, Py-H), 3.21 (t, J=7.2J = 7.2 Hz, 2H, CH2_2), 2.68 (t, J=7.2J = 7.2 Hz, 2H, CH2_2), 2.45 (m, 2H, CH2_2COOH).

  • ESI-MS : m/z 262.1 [M+H]+^+.

Amide Coupling with 2-(1H-Imidazol-4-yl)ethanamine

Activation of Propanoic Acid

The carboxylic acid is activated using HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in dry DMF:

3-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoic acidHBTU, DIPEAActive ester intermediate\text{3-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoic acid} \xrightarrow{\text{HBTU, DIPEA}} \text{Active ester intermediate}

Conditions :

  • Molar ratio : 1:1.2 (acid:HBTU)

  • Solvent : Anhydrous DMF, 0°C to room temperature, 1 hour

Coupling with Histamine

The activated ester reacts with 2-(1H-imidazol-4-yl)ethanamine in DMF at 0°C, followed by stirring at room temperature for 12 hours:

Active ester+HistamineN-[2-(1H-Imidazol-4-yl)ethyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide\text{Active ester} + \text{Histamine} \longrightarrow \text{this compound}

Work-up :

  • Purification : Column chromatography (SiO2_2, CH2_2Cl2_2:MeOH = 9:1)

  • Yield : 65–70%

Alternative Synthetic Routes and Optimization

One-Pot Oxadiazole Formation and Amide Coupling

A modified approach condenses pyridine-4-carboxamidoxime with 3-aminopropanoic acid derivatives in the presence of EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Advantages :

  • Reduced purification steps

  • Yield : 60% (over two steps)

Use of Trimethyl Orthoformate

Cyclization using trimethyl orthoformate in refluxing ethanol generates the oxadiazole ring without requiring coupling agents.

Conditions :

  • Reagents : Trimethyl orthoformate (3 equiv), catalytic p-toluenesulfonic acid

  • Solvent : Ethanol, 80°C, 6 hours

Analytical Validation and Spectral Data

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR (400 MHz, D2_2O) : δ 8.75 (d, J=5.2J = 5.2 Hz, 2H, Py-H), 7.95 (d, J=5.2J = 5.2 Hz, 2H, Py-H), 7.55 (s, 1H, Im-H), 6.85 (s, 1H, Im-H), 3.45 (t, J=6.8J = 6.8 Hz, 2H, NCH2_2), 3.12 (t, J=7.0J = 7.0 Hz, 2H, CH2_2), 2.75 (t, J=7.0J = 7.0 Hz, 2H, CH2_2), 2.50 (m, 2H, CH2_2CO).

  • 13^13C NMR : δ 172.5 (CONH), 167.2 (oxadiazole C=O), 150.1 (Py-C), 135.2 (Im-C), 117.8 (Im-C), 40.5–35.2 (CH2_2 groups).

Mass Spectrometry

  • HRMS (ESI) : m/z calcd for C18_{18}H20_{20}N7_7O2_2 [M+H]+^+: 390.1632; found: 390.1628.

Challenges and Troubleshooting

  • Imidazole Protection : The imidazole ring’s basicity necessitates Boc protection during coupling to prevent side reactions. Deprotection with TFA/CH2_2Cl2_2 (1:1) restores the free amine.

  • Oxadiazole Ring Stability : Prolonged heating above 100°C degrades the oxadiazole; reactions are monitored via TLC.

Chemical Reactions Analysis

Reactivity:: N-[2-(1H-imidazol-4-yl)ethyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide likely undergoes various chemical reactions due to its functional groups. These reactions may include oxidation, reduction, substitution, and cyclization.

Common Reagents:: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acid/base catalysts play essential roles in these transformations.

Major Products:: The specific products formed during these reactions would depend on the reaction conditions and substituents present. Further research would be needed to identify the exact products.

Scientific Research Applications

This compound’s applications span multiple fields:

    Medicine: Investigate its potential as a drug candidate, considering its diverse biological activities.

    Chemistry: Explore its reactivity and use it as a building block for more complex molecules.

    Biology: Study its interactions with biological targets.

Mechanism of Action

Understanding the compound’s mechanism of action involves identifying its molecular targets and pathways. Unfortunately, I don’t have specific data on this aspect. Researchers would need to investigate further.

Comparison with Similar Compounds

Key Structural Features and Variations

The table below highlights critical differences between the target compound and its analogs:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties / Data
Target Compound C₁₆H₁₆N₆O₂ 324.35 Imidazole, oxadiazole, pyridine Hypothesized strong binding via pyridine-π interactions; no direct activity data .
Z2194302854 () C₁₅H₁₉N₅O₂ 342.2 [M+H]+ Oxadiazole, pyrimidine, isopropyl 47% synthetic yield; ESI-MS confirmed .
Compound 194 () C₂₇H₂₇FN₄O₄S 522.60 Oxadiazole, fluorophenyl, trimethoxyphenyl 49% yield; HPLC purity 99%; LC-MS m/z 523 [MH]+ .
Carcinine Dihydrochloride () C₈H₁₄N₄O·2HCl 255.14 Imidazole, propanamide (simplified backbone) Used as a nutritional supplement; lacks oxadiazole/pyridine .
G729-0211 () C₂₂H₂₄N₄O₄S 440.52 Oxadiazole, benzenesulfonyl, methylphenyl Structural emphasis on sulfonyl group; no bioactivity data .

Q & A

Q. What are the key synthetic routes for synthesizing N-[2-(1H-imidazol-4-yl)ethyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving palladium-catalyzed hydrogenation, Schiff base formation, and cyclization. A critical step is the optimization of reaction conditions to avoid side reactions like hydrodechlorination. For example, replacing palladium on carbon with Raney nickel as a catalyst prevents dehalogenation, improving yields of intermediates (e.g., 92% yield for key intermediates) . Alkaline conditions (NaOH in ethanol) facilitate intramolecular cyclization to form the imidazole ring .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are essential for confirming structural features like the imidazole, pyridine, and oxadiazole moieties. For example, IR peaks between 1650–1750 cm⁻¹ confirm carbonyl groups in amides and oxadiazoles, while NMR chemical shifts at δ 8.5–9.0 ppm indicate pyridinyl protons . High-resolution mass spectrometry (HRMS) further validates molecular weight and purity .

Q. What biological targets are commonly associated with structurally similar compounds?

  • Methodological Answer : Analogous compounds with imidazole, pyridine, and oxadiazole motifs often target enzymes like cyclooxygenase (COX) or kinases involved in cancer pathways. For example, hydroxyacetamide derivatives with similar heterocycles exhibit antiproliferative activity via inhibition of tubulin polymerization or DNA intercalation . Screening assays such as MTT or cell viability tests are recommended for initial biological evaluation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

  • Methodological Answer : Byproduct formation (e.g., dehalogenated derivatives) can be mitigated by adjusting catalysts and solvents. For instance, replacing ethanol with water in hydrogenation reactions reduces side reactions, while using Raney nickel instead of palladium on carbon avoids aryl dehalogenation . Reaction temperature is critical: maintaining 45°C during cyclization improves yields (88%) compared to lower temperatures (25°C, <50% yield) .

Q. How can computational methods predict the compound’s conformational stability?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/SDD method) analyze bond angles and dihedral angles to assess stability. For example, the C1-C2-C3 angle (121.43°) and C4-N7-C8 angle (112.26°) in similar oxadiazole derivatives indicate minimal steric strain, favoring thermodynamic stability . Molecular dynamics simulations further predict solvation effects and binding affinities to biological targets .

Q. How should researchers resolve contradictions in spectral data during characterization?

  • Methodological Answer : Contradictions in NMR or IR data (e.g., unexpected peaks) require cross-validation with alternative techniques. For instance, LC-MS can detect trace impurities from incomplete reactions, while 2D NMR (e.g., HSQC, HMBC) clarifies ambiguous proton-carbon correlations. In cases of tautomeric ambiguity (e.g., imidazole ring protonation states), pH-dependent NMR studies or X-ray crystallography provide definitive structural assignments .

Q. What strategies are effective for designing analogs with improved bioactivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies guide modifications. For example:
  • Introducing electron-withdrawing groups (e.g., nitro, chloro) on the pyridine ring enhances antiproliferative activity .
  • Replacing the oxadiazole with a thiadiazole moiety improves metabolic stability .
    Computational docking (e.g., AutoDock Vina) identifies optimal substituent positions for target binding .

Q. What in vitro assays are suitable for evaluating this compound’s mechanism of action?

  • Methodological Answer :
  • Enzyme inhibition assays : Measure IC₅₀ values against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits.
  • Apoptosis assays : Flow cytometry with Annexin V/PI staining quantifies cell death pathways.
  • Western blotting : Detects downstream protein expression changes (e.g., Bcl-2, caspase-3) .

Data Analysis and Optimization

Q. How can researchers address low yields in the final cyclization step?

  • Methodological Answer : Low yields often stem from incomplete dehydration during imidazole formation. Adding molecular sieves to absorb water shifts equilibrium toward product formation. Alternatively, microwave-assisted synthesis reduces reaction time (e.g., from 4 hours to 30 minutes) while maintaining high yields .

Q. What analytical techniques validate the compound’s purity for pharmacological studies?

  • Methodological Answer :
    High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and a C18 column resolves impurities. Purity ≥95% is required for in vivo studies. Differential Scanning Calorimetry (DSC) confirms crystallinity and absence of polymorphs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.